N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVQZRDBTROKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
Similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of analogous compounds from the evidence, highlighting differences in substituents, yields, melting points, and analytical methods:
Key Observations:
Substituent Effects :
- The 4-chlorophenyl group is a common substituent in both the target compound and analogs (e.g., Compound 9, 13). This group enhances lipophilicity and may improve membrane permeability .
- The 4-ethoxyphenyl moiety in the target compound replaces the 4-methoxyphenyl (Compound 9) or nitro-furyl groups (Compound 13). Ethoxy groups generally increase metabolic stability compared to methoxy due to reduced oxidative susceptibility.
Synthetic Efficiency :
- Compound 9 achieved the highest yield (90%), attributed to optimized reaction conditions and electron-donating substituents (e.g., 4-methoxyphenyl) stabilizing intermediates .
- Lower yields in Compounds 11–13 (53–65%) correlate with sterically hindered or electron-withdrawing groups (e.g., nitro-furyl), which may impede nucleophilic substitution .
Thermal Stability :
- Melting points vary significantly: indole-substituted Compound 10 (206–207°C) exhibits higher thermal stability than nitro-furyl derivatives (155–160°C), likely due to stronger π-π stacking and hydrogen bonding in the indole system .
Crystallographic Insights :
- The triazole-thione analog in forms a six-membered hydrogen-bonded network (N—H···O/S), which stabilizes its crystal lattice. Similar interactions may govern the target compound’s solid-state behavior, though its oxalamide linker could introduce additional hydrogen-bonding motifs .
Research Implications and Limitations
- Data Gaps: No direct pharmacological or solubility data are available for the target compound. Comparative studies with analogs suggest prioritizing assays for cytotoxicity (e.g., against indole-sensitive cancer cells) or antimicrobial activity (e.g., nitro-furyl derivatives’ anti-infective properties) .
- Synthetic Challenges : The ethoxyphenyl-oxalamide moiety may require specialized coupling reagents or protecting strategies to avoid side reactions, as seen in lower-yield analogs .
Notes
- This analysis synthesizes data from peer-reviewed journals and crystallographic studies but acknowledges limitations in extrapolating results to the target compound without experimental validation.
- Future work should explore substituent effects on biological activity, leveraging high-throughput screening or computational docking studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
